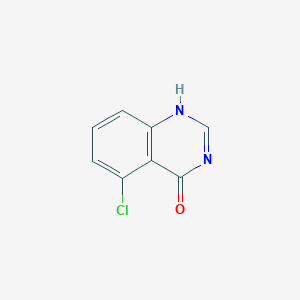

5-chloro-1H-quinazolin-4-one

Description

Significance of the Quinazolinone Scaffold in Contemporary Chemical Biology

The quinazolinone scaffold is a versatile and highly valued framework in medicinal chemistry due to its broad spectrum of biological activities. nih.govwisdomlib.orgrsc.org This heterocyclic system is a key component in numerous synthetic and naturally occurring compounds. omicsonline.orgmdpi.com The stability of the quinazolinone nucleus has encouraged researchers to introduce various bioactive moieties to create new potential medicinal agents. omicsonline.org

The diverse pharmacological profile of quinazolinone derivatives includes:

Anticancer ujpronline.comwisdomlib.orgrsc.org

Antimicrobial (antibacterial and antifungal) ujpronline.comnih.govomicsonline.org

Anti-inflammatory ujpronline.comwisdomlib.orgnih.gov

Antiviral nih.gov

Anticonvulsant nih.govwisdomlib.org

Antihypertensive omicsonline.org

This wide range of activities has established the quinazolinone scaffold as a "privileged structure" in the field of medicinal chemistry, signifying its ability to bind to multiple biological targets with high affinity. nih.govresearchgate.net

Rationale for Investigating Halogenated Quinazolinones: The Case of 5-Chloro-1H-quinazolin-4-one

The introduction of halogen atoms into organic molecules can significantly alter their physicochemical properties and biological activities. In recent years, halogen-substituted quinazolinones have garnered attention as a promising class of chemotherapeutic agents. researchgate.net The presence of a chlorine atom at the 5-position of the quinazolinone ring, as in this compound, can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, potentially enhancing its therapeutic efficacy. ontosight.aiacs.org

Research has shown that halogenated quinazolinones can exhibit potent biological effects. For instance, studies have highlighted the potential of these compounds as antitumor agents and kinase inhibitors. ontosight.ai The strategic placement of halogens can lead to improved potency and selectivity for specific biological targets. nih.govacs.org Specifically, the presence of a chlorine atom can contribute to enhanced inhibitory activity against certain cancer cell lines. dovepress.com

Evolution of Research on Quinazolinone Derivatives in Medicinal Chemistry

The journey of quinazolinone in medicinal chemistry began with the synthesis of the first derivative in 1869. omicsonline.orgarabjchem.org However, it was not until the mid-20th century that significant interest in this scaffold was sparked by the discovery of the antimalarial properties of a quinazolinone alkaloid isolated from a traditional Chinese herb. omicsonline.org

Since then, the field has witnessed a rapid expansion in the synthesis and biological evaluation of a vast number of quinazolinone derivatives. ujpronline.comomicsonline.org Early research led to the development of drugs like Methaqualone, a sedative-hypnotic agent. omicsonline.org Over the years, the focus has shifted towards developing quinazolinones with a wider range of therapeutic applications, including anticancer and antimicrobial agents. ujpronline.comnih.govrsc.org The development of sophisticated synthetic methodologies has further fueled the exploration of this versatile scaffold. ujpronline.com

Current Research Gaps and Emerging Opportunities for this compound Analogs

Despite the extensive research on quinazolinone derivatives, there remain unexplored areas and opportunities for the development of novel analogs of this compound. One key area of interest is the synthesis of new derivatives with enhanced potency and selectivity against specific biological targets, such as drug-resistant cancer cells or microbial strains. researchgate.netnih.gov

Emerging opportunities lie in the design and synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. This approach, known as molecular hybridization, can lead to the development of multifunctional drugs with improved therapeutic profiles. rsc.org Furthermore, there is a need for more in-depth structure-activity relationship (SAR) studies to better understand how modifications to the this compound structure influence its biological activity. acs.orgdovepress.com The exploration of novel synthetic routes that are more efficient and environmentally friendly also presents a significant opportunity for future research. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPCOXNOQQRKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 1h Quinazolin 4 One and Its Derivatives

Classical Synthetic Approaches for Quinazolinone Frameworks

The foundational quinazolinone scaffold can be assembled through several well-established methods, primarily involving the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Cyclocondensation Reactions with Anthranilates

Cyclocondensation reactions utilizing anthranilic acid or its derivatives, such as esters (anthranilates) and amides (anthranilamides), are among the most common and versatile methods for quinazolinone synthesis. organic-chemistry.orgnih.govacs.org

A prominent example is the Niementowski quinazoline (B50416) synthesis , which involves the reaction of anthranilic acid with amides. nih.govwikipedia.org This method, while historically significant, often requires high temperatures and can result in moderate yields. nih.govijprajournal.com Variations of this reaction have been developed to improve efficiency, including the use of microwave irradiation to accelerate the process. ijprajournal.comijarsct.co.in For instance, heating anthranilic acid with an excess of formamide (B127407) is a direct route to the parent quinazolin-4-one. researchgate.netgeneris-publishing.com

Modern adaptations often employ catalysts to facilitate the cyclization under milder conditions. For example, ammonium (B1175870) chloride can efficiently catalyze the one-pot, three-component reaction of 2-aminobenzoic acid esters, orthoesters, and aromatic amines under solvent-free conditions. researchgate.net Similarly, p-toluenesulfonic acid has been used to catalyze the cyclocondensation of 2-aminobenzamides with aldehydes, followed by an oxidative step to yield the quinazolinone ring. organic-chemistry.orgorganic-chemistry.org

The reaction of anthranilamide with aldehydes or ketones first forms a Schiff base, which then undergoes a ring-closing step involving the amide moiety to form a dihydroquinazolinone intermediate. mdpi.com This intermediate can be subsequently oxidized to the aromatic quinazolinone. organic-chemistry.orgbohrium.com

| Reactants | Reagents/Conditions | Product | Reference |

| Anthranilic acid, Formamide | 130-140 °C, 2 hours | Quinazolin-4-one | generis-publishing.com |

| Anthranilic acid, Amides | High temperature | 2-Substituted-quinazolin-4-ones | nih.govwikipedia.org |

| 2-Aminobenzamides, Aldehydes | p-TsOH, then PIDA | 2-Substituted-quinazolin-4-ones | organic-chemistry.org |

| Anthranilamide, Ketones/Aldehydes | Various catalysts | 2,3-Dihydroquinazolin-4(1H)-ones | mdpi.com |

This table provides a summary of representative cyclocondensation reactions for the synthesis of the quinazolinone framework.

Ring-Closure Strategies

Beyond the classical Niementowski reaction, various other ring-closure strategies have been developed to construct the quinazolinone core. These methods often start with ortho-substituted benzene derivatives and build the pyrimidine ring through different cyclization mechanisms. organic-chemistry.orgacs.org

One approach involves the use of isatoic anhydride (B1165640) , which serves as a convenient precursor to anthranilic acid derivatives. mdpi.comacgpubs.org The reaction of isatoic anhydride with amidoximes in the presence of iron(III) chloride provides a simple and efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Another strategy utilizes ortho-halobenzamides as starting materials. For instance, a transition-metal-free synthesis has been developed involving the cesium carbonate-promoted SNAr (nucleophilic aromatic substitution) reaction of ortho-fluorobenzamides with amides, followed by intramolecular cyclization to form the quinazolinone ring. acs.orgnih.govresearchgate.net Copper-catalyzed reactions of N-substituted o-bromobenzamides with formamide also yield 3-substituted quinazolinones. organic-chemistry.org

Furthermore, 2-aminobenzonitriles can be converted to quinazolinones. An electrochemical-catalyzed, transition-metal-free process has been reported for the synthesis of substituted quinazolinones from o-aminobenzonitriles and aldehydes in water. researchgate.net

| Starting Material | Key Reagents | Product Type | Reference |

| Isatoic anhydride | Amidoximes, FeCl3 | 2-Substituted-quinazolin-4-ones | organic-chemistry.org |

| o-Fluorobenzamides | Amides, Cs2CO3 | 2,3-Disubstituted-quinazolin-4-ones | acs.org |

| o-Bromobenzamides | Formamide, CuI | 3-Substituted-quinazolin-4-ones | organic-chemistry.org |

| o-Aminobenzonitriles | Aldehydes, Electrochemical catalysis | 2-Substituted-quinazolin-4-ones | researchgate.net |

This table summarizes various ring-closure strategies for the synthesis of the quinazolinone scaffold.

Targeted Synthesis of 5-Chloro-1H-quinazolin-4-one

The synthesis of the specific compound, this compound, can be achieved through methods that introduce the chlorine atom either by direct halogenation of the quinazolinone core or by using a chlorinated precursor.

Directed Halogenation Approaches

Direct halogenation of the pre-formed quinazolinone ring at the C5 position can be challenging due to the potential for reaction at other positions. However, directed C-H activation strategies can achieve site-selectivity. While literature on the direct C5-chlorination of the parent 1H-quinazolin-4-one is sparse, related methodologies for other positions have been developed. For example, palladium-catalyzed ortho-halogenation of 2-arylquinazolines using N-halosuccinimides has been demonstrated, where the quinazoline nitrogen acts as a directing group. researchgate.net

Enzymatic approaches offer high selectivity. A variant of the flavin-dependent halogenase RebH has been engineered to catalyze the site- and atroposelective halogenation of 3-aryl-4(3H)-quinazolinones. nih.govacs.org This highlights the potential of biocatalysis for targeted halogenation, although its application for the C5 position of the parent quinazolinone has not been explicitly reported.

Precursor-Based Annulation Reactions

A more common and predictable approach for synthesizing this compound is to start with a precursor that already contains the chlorine atom at the desired position. The general cyclocondensation and ring-closure strategies described in section 2.1 can be applied to appropriately substituted starting materials.

The key precursor for this approach is 2-amino-6-chlorobenzoic acid or its derivatives. For example, the reaction of 2-amino-6-chlorobenzoic acid with formamide, following the principles of the Niementowski synthesis, would be a direct route to this compound. Similarly, 2-amino-6-chlorobenzamide (B107074) can be reacted with various reagents to install different substituents at the 2-position while forming the chlorinated quinazolinone core. For instance, a hydrogen peroxide-mediated synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides has been reported, and this method was successfully applied to 2-amino-5-chloro-N-substituted benzamides, suggesting its potential applicability to the 6-chloro isomer. acs.org

| Precursor | Reaction Type | Product |

| 2-Amino-6-chlorobenzoic acid | Cyclocondensation with formamide | This compound |

| 2-Amino-6-chlorobenzamide | Cyclocondensation with orthoesters | 2-Substituted-5-chloro-1H-quinazolin-4-one |

| 2-Amino-6-chlorobenzonitrile | Reaction with aldehydes | 2-Substituted-5-chloro-1H-quinazolin-4-one |

This table outlines precursor-based approaches for the targeted synthesis of this compound.

Derivatization Strategies of the this compound Core

Once the this compound core is synthesized, it can be further modified at several positions to generate a library of derivatives. The most common sites for derivatization are the N1 and N3 positions of the pyrimidine ring and the C2 position.

The nitrogen at the N3 position can be readily alkylated or arylated. For example, treatment of a 2-substituted quinazolinone with an alkyl halide in the presence of a base can introduce an alkyl group at N3. acs.org The synthesis of the drug methaqualone (2-methyl-3-(o-tolyl)quinazolin-4(3H)-one) exemplifies this type of derivatization. nih.gov

The C2 position is also a versatile handle for introducing a wide range of substituents. This is often accomplished during the ring-closure step by choosing the appropriate co-reactant. For example, reacting an anthranilamide with different aldehydes or orthoesters leads to various 2-substituted quinazolinones. organic-chemistry.org Palladium-catalyzed cross-coupling reactions can also be used to introduce aryl groups at the C2 position of a pre-formed quinazolinone. organic-chemistry.org

Furthermore, the amino group, if present on the quinazolinone core (e.g., by reduction of a nitro group), can be converted into various amides by reaction with acyl chlorides. nih.gov Multicomponent reactions, such as the Ugi four-component reaction, have also been employed to rapidly generate diverse and complex polycyclic quinazolinone derivatives. acs.org

| Position | Reaction Type | Reagents | Resulting Moiety | Reference |

| N3 | Alkylation/Arylation | Alkyl/Aryl halides, Base | N-Alkyl/Aryl group | acs.org |

| C2 | Cyclocondensation | Aldehydes, Orthoesters | C-Alkyl/Aryl group | organic-chemistry.org |

| C2 | Cross-coupling | Aryl halides, Pd catalyst | C-Aryl group | organic-chemistry.org |

| N/A | Multicomponent Reaction | Isocyanides, Aldehydes, etc. | Complex polycyclic structures | acs.org |

| N/A | Amide formation | Acyl chlorides | Amide linkage | nih.gov |

This table illustrates common derivatization strategies for the quinazolinone core.

N-Substitution at Position 1 and 3

Substitution at the nitrogen atoms of the quinazolinone ring, particularly at the N-3 position, is a common strategy for creating diverse derivatives. This is often achieved by reacting a suitable precursor, such as a 2-acylaminobenzamide or a benzoxazinone, with a primary amine. The amine's nitrogen atom acts as a nucleophile, leading to the formation of the quinazolinone ring with the amine's substituent incorporated at the N-3 position. nih.gov

For instance, 3-substituted quinazolinones can be synthesized from the reaction of substituted anilines and primary alkyl amines with formaldehyde, catalyzed by Cu(OTf)₂. This method is tolerant of various functional groups, including chloro-substituents, on the aniline (B41778) ring. nih.gov Another approach involves the reaction of 2-aminobenzamides with sulfonyl azides and terminal alkynes in a copper(I)-catalyzed reaction, which yields N-3 substituted products. This method has been successfully applied to synthesize derivatives such as 3-benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one and 3-benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one. rsc.org

The synthesis of 3-(4-chlorophenyl) substituted quinazolinones has also been reported, highlighting the versatility of introducing aryl groups at the N-3 position. researchgate.net While N-3 substitution is prevalent, N-1 substitution is less common but can be achieved through specific synthetic routes, often involving protection and deprotection strategies. google.com

Table 1: Examples of N-Substituted Chloro-Quinazolinone Derivatives

| Compound Name | Substitution Position | Key Reagents | Reference |

|---|---|---|---|

| 3-Benzyl-6-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | N-3 | 2-Amino-N-benzylbenzamide, Phenyl acetylene, Sulfonyl azide, CuI | rsc.org |

| 3-Benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | N-3 | 2-Amino-N-benzylbenzamide, Phenyl acetylene, Sulfonyl azide, CuI | rsc.org |

| 3-(4-Chlorophenyl)-2-(3-(4-methylpiperazin-1-yl)propylthio)quinazolin-4(3H)-one | N-3 | 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one, 1-bromo-3-chloropropane, N-methylpiperazine | researchgate.net |

Functionalization at Position 2

The C2 position of the quinazolinone core is a primary site for introducing structural diversity. A common synthetic route involves the cyclocondensation of 2-aminobenzoic acid derivatives with various reagents that provide the C2 carbon and its substituent. libretexts.org For example, reacting 2-aminobenzamide (B116534) with aldehydes or ketones can yield 2-substituted or 2,2-disubstituted dihydroquinazolinones, which can then be oxidized to the corresponding quinazolin-4(3H)-ones.

A versatile method involves starting with 2-chloro-4H-benzo[d] nih.govnih.govoxazin-4-one, which can be converted to 2-chloro-3H-quinazolin-4-one. The chlorine atom at the C2 position is then susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities, such as secondary aliphatic or alicyclic amines. nih.gov Similarly, 2-thioxo-quinazolin-4-ones can be used as intermediates, where the thione group at C2 can be alkylated or replaced to introduce different side chains. researchgate.net

Selective modification at the C2 position can be challenging due to the reactivity of other sites, but specific strategies have been developed. For instance, using 2-chloro-4-sulfonylquinazolines allows for selective C2 substitution with amines in non-polar solvents like CHCl₃. youtube.comyoutube.com

Table 2: Selected Methodologies for C2-Functionalization of Chloro-Quinazolinones

| Starting Material/Intermediate | Reagent | Resulting C2-Substituent | Reference |

|---|---|---|---|

| 2-Chloro-3H-quinazolin-4-one | Secondary/Alicyclic Amines | Substituted Amino Groups | nih.gov |

| 2-Mercapto-3-(4-chlorophenyl)quinazolin-4(3H)-one | 3-(4-Methylpiperazin-1-yl)propyl chloride | -(S)-(CH₂)₃-(N-methylpiperazine) | researchgate.net |

| 2-Chloro-4-sulfonyl-6,7-dimethoxyquinazoline | Pyrrolidine (in CHCl₃) | Pyrrolidinyl | youtube.com |

| 2-Amino-5-chlorobenzamide | Aryl Aldehydes (via Bertagnini's salts) | Aryl Groups | researchgate.net |

Modifications on the Benzenoid Ring (Positions 6, 7, 8)

Direct functionalization of the benzenoid ring of a pre-formed this compound is less commonly documented than modifications at the N-1, N-3, or C-2 positions. The synthetic strategy often involves using an already substituted anthranilic acid as the starting material. For example, 7-chloro-quinazolinone derivatives are synthesized starting from 2-amino-4-chlorobenzoic acid. ekb.egmasterorganicchemistry.com

However, considering the principles of electrophilic aromatic substitution (EAS), the reactivity of the benzenoid ring in this compound can be predicted. researchgate.netchim.it The quinazolinone moiety is generally considered an electron-withdrawing and deactivating group. The chlorine atom at C5 is also deactivating but acts as an ortho-, para-director. The combination of these electronic effects makes the benzenoid ring less susceptible to electrophilic attack compared to benzene.

Transition metal-catalyzed C-H functionalization represents a more modern approach to modify aromatic rings. rsc.orgresearchgate.netsemanticscholar.org While specific applications of this methodology to the C6, C7, or C8 positions of this compound are not widely reported, these techniques offer potential pathways for future synthetic exploration. Such reactions could provide regioselective access to arylated, alkylated, or aminated derivatives that are difficult to obtain through classical methods. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of quinazolinone derivatives. chim.it These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalyst-Free and Recyclable Catalytic Systems

Catalyst-free protocols offer a significant green advantage by simplifying purification and avoiding potentially toxic metal residues. An efficient metal- and catalyst-free method for synthesizing quinazolin-4(3H)-ones involves the oxidative cyclization of o-aminobenzamides with styrenes. researchgate.net Another approach utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) as a cost-effective catalyst for the one-pot, three-component reaction of anthranilic acid, amines, and formic acid under solvent-free conditions. nih.gov

Where catalysts are necessary, the focus has shifted towards recyclable systems. Magnetically separable nanocatalysts, for instance, have been developed for quinazoline synthesis, allowing for easy recovery and reuse of the catalyst from the reaction medium. nih.gov Similarly, nanobiocatalysts, such as immobilized lipases, have been employed for the synthesis of quinazolinone derivatives, offering high efficiency and the ability to be recycled for multiple reaction cycles. nih.govyoutube.comorganic-chemistry.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. chim.it This technology has been successfully applied to the synthesis of various quinazolinone derivatives.

A facile one-step synthesis of 5-chloro-imidazo[1,5-a]quinazoline has been achieved using microwave irradiation, which significantly improves reaction efficiency. Microwave heating has also been used in the iron-catalyzed cyclization of 2-halobenzoic acids and amidines in water, providing a rapid and green route to quinazolinones. The condensation of anthranilic amide with aldehydes or ketones can be efficiently catalyzed by SbCl₃ under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in minutes with excellent yields. ekb.eg The use of Bertagnini's salts (aldehyde bisulfite adducts) as stable aldehyde surrogates in microwave-assisted synthesis in water further highlights the green potential of this technique. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinazolin-4(3H)-ones

| Reactants | Catalyst | Conditions (Conventional) | Conditions (Microwave) | Yield (MW) | Reference |

|---|---|---|---|---|---|

| Anthranilic amide + Aldehydes/Ketones | SbCl₃ | 3-5 hours (heating) | 3-5 minutes (200 W) | 80-98% | |

| 2-Iodobenzoic acid + Acetamidine HCl | FeCl₃/L-proline | Not specified | 30 minutes (120°C) | ~85% | |

| 2-Amino-5-chlorobenzamide + Aldehyde bisulfite adducts | None | Not specified | 15 minutes (150°C) | 64-65% | researchgate.net |

Solvent-Free or Environmentally Benign Solvent Conditions

Eliminating volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis, often combined with microwave irradiation, has proven highly effective for quinazolinone production. The reaction of anthranilic acid with various amides in the presence of montmorillonite (B579905) K-10 clay is a notable example of a solvent-free method. Similarly, the SbCl₃-catalyzed condensation of anthranilamide with carbonyl compounds proceeds efficiently without any solvent under microwave conditions.

When a solvent is required, water is the ideal green choice due to its non-toxic, non-flammable, and abundant nature. An iron-catalyzed, microwave-assisted synthesis of quinazolinone derivatives from 2-halobenzoic acids and amidines has been successfully performed in water. The use of water as a solvent in the microwave-assisted reaction between 2-aminobenzamides and Bertagnini's salts also demonstrates a sustainable approach, simplifying the workup as the product often precipitates and can be isolated by simple filtration. researchgate.net

Optimization of Reaction Conditions and Yields for this compound and its Analogs

Impact of Microwave Irradiation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Quinazolin-4(3H)-one Synthesis nih.gov

| Method | Temperature | Time | Yield |

| Conventional Heating | 84°C | 30 h | 55% |

| Microwave Irradiation | 70°C | 1.5 h | 78% |

Catalyst, Ligand, and Base System Optimization

The choice of catalyst and base is fundamental to the success of many synthetic routes for quinazolinones. Systematic screening of these components is a common strategy to identify the most effective combination for a given transformation.

Copper-catalyzed reactions have been extensively studied. In a three-component reaction to synthesize phenolic quinazolin-4(3H)-ones, various copper catalysts and bases were evaluated. The combination of Copper(I) iodide (CuI) as the catalyst and triethylamine (B128534) (Et₃N) as the base in acetonitrile (B52724) (MeCN) solvent was found to be optimal, affording the product in an 89% yield. nih.gov The selection of the base proved particularly critical; substituting triethylamine with other bases like N,N-Diisopropylethylamine (DIPEA) gave a comparable yield (86%), while sodium hydroxide (B78521) (NaOH) was significantly less effective, resulting in only a 12% yield. nih.gov

Table 2: Optimization of Copper Catalyst and Base for Quinazolin-4(3H)-one Synthesis nih.gov

| Entry | Catalyst | Base | Solvent | Yield (%) |

| 1 | Cu(OAc)₂ | Et₃N | MeCN | 74 |

| 2 | Cu(acac)₂ | Et₃N | MeCN | 44 |

| 3 | CuI | DIPEA | MeCN | 86 |

| 4 | CuI | NaOH | MeCN | 12 |

| 5 | CuI | Et₃N | MeCN | 89 |

In addition to copper, more cost-effective and environmentally benign metals like iron have been successfully employed. An efficient microwave-assisted synthesis utilized iron catalysts for the cyclization of 2-halobenzoic acids and amidines. sci-hub.cat Optimization of this system showed that Fe₂(acac)₃ with the ligand N,N'-dimethylethylenediamine (DMEDA) and cesium carbonate (Cs₂CO₃) as the base provided an 85% yield. rsc.org

Solvent Selection

The reaction solvent can significantly influence reaction rates and yields. In the development of an iridium-catalyzed one-pot synthesis of quinazolinones, several solvents were tested. The reaction of o-aminobenzonitrile and benzylaldehyde in tert-amyl alcohol at 110°C gave an 80% yield, which was improved to 93% by increasing the temperature to 125°C. mdpi.com In contrast, conducting the reaction in other solvents like 1,4-dioxane, THF, or toluene (B28343) resulted in substantially lower yields, ranging from 43% to 87%. mdpi.com Similarly, for the iron-catalyzed synthesis, Dimethylformamide (DMF) was identified as the optimal solvent, providing an 85% yield, which was superior to the yields obtained in THF (69%) or toluene (71%). rsc.org The use of water as a "green" solvent has also been successfully implemented in certain iron-catalyzed, microwave-assisted syntheses. sci-hub.catrsc.org

Table 3: Effect of Solvent on an Iron-Catalyzed Quinazolinone Synthesis rsc.org

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | DMF | 85 |

| 2 | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | THF | 69 |

| 3 | Fe₂(acac)₃ | DMEDA | Cs₂CO₃ | Toluene | 71 |

Influence of Substituents on Yield

The electronic nature of substituents on the starting materials, particularly the anthranilic acid or 2-aminobenzamide core, has a pronounced effect on the reaction outcome. For the synthesis of this compound, the presence of the halogen substituent is a key consideration. Studies have shown that 2-aminobenzamides bearing halogen substituents such as chloro (Cl) or bromo (Br) are well-tolerated in copper-catalyzed coupling reactions, affording the desired quinazolinone products in good to excellent yields, typically ranging from 80% to 92%. nih.gov Conversely, substrates with strongly electron-donating groups have occasionally resulted in diminished yields, while strongly electron-withdrawing groups have been reported to inhibit the reaction entirely in some systems. nih.gov This indicates that the chloro group at the 5-position is generally favorable for achieving high-yield syntheses of the target compound and its analogs.

Advanced Structural Characterization Techniques for 5 Chloro 1h Quinazolin 4 One Derivatives

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

In a study of a related derivative, 5-chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline, X-ray crystallography revealed a monoclinic crystal system with the space group P2₁/c. nih.gov The triazoloquinazoline fused-ring system was found to be planar. nih.gov Such analyses provide crucial information on intermolecular interactions in the solid state, such as π-π stacking and hydrogen bonding, which influence the crystal packing and physical properties of the material.

Table 1: Crystallographic Data for a 5-Chloro-quinazolin-4-one Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.6386 (3) |

| b (Å) | 10.7464 (3) |

| c (Å) | 8.6317 (3) |

| β (°) | 102.459 (3) |

| Volume (ų) | 1144.74 (6) |

| Z | 4 |

Data obtained for 5-chloro-2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazoline. nih.gov

Advanced Nuclear Magnetic Resonance Spectroscopy for Elucidating Complex Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 5-chloro-1H-quinazolin-4-one derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a 5-chloro-2-phenylquinazolin-4(3H)-one derivative, a characteristic singlet for the N-H proton is observed at approximately 12.49 ppm. rsc.org The aromatic protons of the quinazolinone core and the phenyl substituent appear as multiplets in the range of 7.50-8.10 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) of the quinazolinone ring typically resonates at a downfield chemical shift. For instance, in 2,3-dihydroquinazolin-4(1H)-ones, this signal appears around 164 ppm. acgpubs.org The carbon atoms of the aromatic rings display signals in the characteristic region of approximately 115-150 ppm. acgpubs.org

Table 2: Representative ¹H and ¹³C NMR Data for a 5-Chloro-2-phenylquinazolin-4(3H)-one Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 12.49 | s |

| ¹H | 8.10 | td |

| ¹H | 7.50-7.59 | m |

| ¹³C | 162.70 | - |

| ¹³C | 151.84 | - |

| ¹³C | 116.19-135.07 | - |

Data obtained for a derivative of 5-chloro-2-phenylquinazolin-4(3H)-one. rsc.org

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, allowing for the unambiguous confirmation of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) with very high accuracy.

In addition to molecular formula confirmation, mass spectrometry provides valuable information about the fragmentation patterns of the molecule. Under ionization, the molecule breaks into characteristic fragment ions, which can be analyzed to deduce the connectivity of different structural motifs within the parent molecule.

Table 3: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 181.01631 |

| [M+Na]⁺ | 202.99825 |

| [M-H]⁻ | 179.00175 |

| [M+NH₄]⁺ | 198.04285 |

| [M+K]⁺ | 218.97219 |

Data obtained from PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound derivatives, these techniques are particularly useful for identifying characteristic stretching and bending vibrations.

The IR spectrum of quinazolin-4(3H)-one derivatives typically shows a strong absorption band for the carbonyl (C=O) group in the region of 1699-1671 cm⁻¹. mdpi.com The N-H stretching vibration usually appears as a broad band in the range of 3432-3158 cm⁻¹. mdpi.com The C=N stretching vibration of the quinazoline (B50416) ring is observed around 1633-1589 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. In a study of a related chloro-substituted heterocyclic compound, characteristic Raman bands were assigned to various vibrational modes, including C-C and C=N stretching vibrations of the aromatic rings. This detailed vibrational analysis, often supported by theoretical calculations, allows for a comprehensive understanding of the molecular structure and bonding.

Table 4: Characteristic Infrared Absorption Frequencies for Quinazolin-4(3H)-one Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3432-3158 |

| C-H (aromatic) | Stretching | ~3062 |

| C=O | Stretching | 1699-1671 |

| C=N | Stretching | 1633-1589 |

Data generalized from various quinazolin-4(3H)-one derivatives. mdpi.com

Biological Activities and Mechanistic Investigations of 5 Chloro 1h Quinazolin 4 One and Its Analogs

Enzyme Inhibition and Activation Studies

The versatility of the quinazolinone ring system allows for substitutions that can modulate its interaction with the active sites of various enzymes, leading to either inhibition or activation. The following subsections explore the specific enzymatic targets of these compounds.

Quinazolinone derivatives have emerged as a significant class of tyrosine kinase inhibitors, a group of enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them important therapeutic targets.

Epidermal Growth Factor Receptor (EGFR): The quinazoline (B50416) core is a key feature in many EGFR tyrosine kinase inhibitors (EGFR-TKIs). nih.gov A series of novel 3-methyl-quinazolinone derivatives were designed and synthesized, with compounds 5g , 5k , and 5l showing good inhibitory activity against wild-type EGFR. tandfonline.com Another study reported a series of quinazolinone derivatives, with compound 6d exhibiting the most potent EGFR inhibitory activity with an IC₅₀ value of 0.77 µM. jst.go.jp This compound also showed potent antitumor activity against human breast cancer (MCF-7) cell lines. jst.go.jp Molecular modeling suggested that the quinazolinone skeleton fits into the active cavity of EGFR, forming stable interactions with key amino acid residues. jst.go.jp Further research on 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (compound 8b ) demonstrated high potency with an IC₅₀ value of 1.37 nM against EGFR-TK. nih.gov Similarly, another potent derivative, compound 6d , inhibited EGFR with an IC₅₀ of 0.069 µM, comparable to the standard drug erlotinib. tandfonline.comnih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another member of the ErbB family of tyrosine kinases and a critical target in certain types of breast cancer. Research has focused on developing quinazolinone-based inhibitors with selectivity for HER2. A novel series of isoquinoline-tethered quinazoline derivatives demonstrated significantly improved selectivity for HER2 over EGFR, with a 7- to 12-fold enhancement compared to lapatinib (B449) in kinase assays. nih.gov The representative compound 14f from this series showed more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib. nih.gov In a study of multitargeted tyrosine kinase inhibitors, quinazolin-4(3H)-one derivative 3i displayed excellent inhibitory activity against HER2, with an IC₅₀ of 0.079 µM, which is comparable to the positive control, lapatinib. tandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. A 2,4-disubstituted quinazoline derivative, compound 11d , was identified as a potent angiogenesis inhibitor that functions by downregulating the phosphorylation of VEGFR2 with an IC₅₀ value of 5.49 μM. nih.gov This compound was found to suppress the VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. nih.gov Another study on new quinazoline derivatives identified compounds 3i and 3j as promising VEGFR-2 inhibitors with IC₅₀ values of 0.120 and 0.197 µM, respectively, comparable to the standard drug sorafenib. tandfonline.com

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer. Quinazolinone-based derivatives have been developed as CDK2 inhibitors. nih.govsemanticscholar.org A study on quinazolin-4(3H)-one derivatives revealed that compounds 2i and 3i exhibited strong enzyme inhibitory activity against CDK2 with IC₅₀ values of 0.173 and 0.177 µM, respectively. tandfonline.com Another investigation led to the identification of quinazolinone derivatives 5c and 8a which showed excellent growth inhibition against the melanoma cell line MDA-MB-435. nih.govsemanticscholar.org Further analysis revealed that compound 5c caused cell cycle arrest at the S and G2/M phases, suggesting CDK2 as a plausible biological target. nih.govsemanticscholar.org

Table 1: Tyrosine Kinase Inhibition by Quinazolinone Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6d | EGFR | 0.77 | jst.go.jp |

| 8b | EGFR | 0.00137 | nih.gov |

| 6d | EGFR | 0.069 | tandfonline.comnih.gov |

| 3i | HER2 | 0.079 | tandfonline.com |

| 14f | HER2 | Not specified | nih.gov |

| 11d | VEGFR2 | 5.49 | nih.gov |

| 3i | VEGFR2 | 0.120 | tandfonline.com |

| 3j | VEGFR2 | 0.197 | tandfonline.com |

| 2i | CDK2 | 0.173 | tandfonline.com |

| 3i | CDK2 | 0.177 | tandfonline.com |

| 5c | CDK2 | Not specified | nih.govsemanticscholar.org |

| 8a | CDK2 | Not specified | nih.govsemanticscholar.org |

Dihydrofolate reductase is a key enzyme in the synthesis of purines, pyrimidines, and several amino acids. It is a well-established target for anticancer and antimicrobial drugs. Several quinazolinone analogs have been designed and evaluated as DHFR inhibitors. nih.gov A series of 2-substituted-mercapto-quinazolin-4(3H)-ones were reviewed as DHFR inhibitors, with some compounds proving to be 4-8 times more active than the reference drug methotrexate. benthamdirect.com Another study reported newly synthesized quinazolin-4(3H)-one derivatives that produced DHFR inhibition in the range of 4-24 µM, comparable to trimethoprim (B1683648) (IC₅₀ = 10 µM). jpionline.org The presence of benzylidene and ethylidene moieties attached to the quinazolin-4(3H)-one structure was found to contribute to this activity. jpionline.org Trimetrexate, a quinazoline-based DHFRI, has received FDA approval for treating leiomyosarcoma. nih.gov

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Quinazolinone Analogs

| Compound Series | Activity | Reference |

|---|---|---|

| 2-substituted-mercapto-quinazolin-4(3H)-ones | 4-8 times more active than methotrexate | benthamdirect.com |

| Newly synthesized quinazolin-4(3H)-ones | IC₅₀ range: 4-24 µM | jpionline.org |

| Trimetrexate | FDA-approved DHFRI | nih.gov |

PARP enzymes are involved in DNA repair, and their inhibition is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. The 4-quinazolinone scaffold has been utilized as a bioisostere for the phthalazinone core of the known PARP inhibitor Olaparib. rsc.org A series of quinazolinone-based derivatives were synthesized, with compound 12c showing potent inhibitory activity against PARP-1 with an IC₅₀ of 30.38 nM, comparable to Olaparib. rsc.org In silico studies of other quinazolinone derivatives also indicated a good affinity towards the active site of PARP-1. benthamdirect.com

Table 3: Poly(ADP-ribose) Polymerase (PARP) Inhibition by Quinazolinone Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 12c | PARP-1 | 30.38 | rsc.org |

| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |

Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. A series of quinazolin-4-one derivatives were designed and synthesized as glucokinase activators. researchgate.net Compounds 3 and 4 from this series showed significant GK activation with EC₅₀ values of 632 nM and 516 nM, respectively, which were comparable to the standard activators RO-281675 and piragliatin. researchgate.net

Table 4: Glucokinase (GK) Activation by Quinazolin-4-one Derivatives

| Compound | EC₅₀ (nM) | Reference |

|---|---|---|

| 3 | 632 | researchgate.net |

| 4 | 516 | researchgate.net |

Metabotropic glutamate (B1630785) receptors are involved in modulating synaptic transmission and neuronal excitability. A search for new negative allosteric modulators (NAMs) of the mGlu7 receptor identified the quinazolinone chemotype as a promising scaffold. nih.govnih.gov The compound 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (also known as A9-7 or ALX-171 ) was identified as a selective mGlu7 NAM with an IC₅₀ of 6.14 µM. nih.govnih.gov This compound exhibited an antipsychotic-like activity profile, suggesting the therapeutic potential of quinazolin-4-one derivatives in treating schizophrenia. nih.govnih.gov

Table 5: Metabotropic Glutamate Receptor (mGlu7) Modulation by Quinazolin-4-one Derivatives

| Compound | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|

| A9-7 (ALX-171) | mGlu7 Negative Allosteric Modulator | 6.14 | nih.govnih.gov |

The structural diversity of quinazolinone derivatives has led to their investigation against a variety of other enzymatic targets.

Carbonic Anhydrases, Cholinesterases, and α-Glycosidase: A study of novel quinazolinone derivatives (7a-n ) revealed potent inhibitory activities against several metabolic enzymes. nih.gov These compounds showed Kᵢ values in the nanomolar range against α-glycosidase (19.28–135.88 nM), acetylcholinesterase (0.68–23.01 nM), butyrylcholinesterase (1.01–29.56 nM), and human carbonic anhydrase I and II (10.25–126.05 nM and 13.46–178.35 nM, respectively). nih.gov Another study on imines bearing a quinazolin-4(3H)-one scaffold also reported potent inhibitory activity against α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). bezmialem.edu.tr

DNA Gyrase: Quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been evaluated as antimicrobial agents targeting DNA gyrase. mdpi.com The most potent compounds, 4a , 5a , 5c , and 5d , showed significant inhibition of E. coli DNA gyrase with IC₅₀ values ranging from 3.19 to 4.17 µM. mdpi.com

Table 6: Inhibition of Other Enzymatic Targets by Quinazolinone Derivatives

| Compound Series/Compound | Target Enzyme | Inhibitory Activity (Kᵢ or IC₅₀) | Reference |

|---|---|---|---|

| 7a-n | α-Glycosidase | 19.28–135.88 nM (Kᵢ) | nih.gov |

| 7a-n | Acetylcholinesterase | 0.68–23.01 nM (Kᵢ) | nih.gov |

| 7a-n | Butyrylcholinesterase | 1.01–29.56 nM (Kᵢ) | nih.gov |

| 7a-n | Carbonic Anhydrase I | 10.25–126.05 nM (Kᵢ) | nih.gov |

| 7a-n | Carbonic Anhydrase II | 13.46–178.35 nM (Kᵢ) | nih.gov |

| 4a, 5a, 5c, 5d | E. coli DNA Gyrase | 3.19–4.17 µM (IC₅₀) | mdpi.com |

Antimicrobial Research

The quinazolinone scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of antimicrobial properties. frontiersin.org Research has focused on synthesizing and evaluating novel analogs to combat the growing challenge of antimicrobial resistance. These compounds have shown promise against a variety of pathogenic bacteria and fungi.

Quinazolin-4(3H)-one derivatives have been identified as a promising class of substances for developing new antibacterial agents, particularly in the face of increasing drug resistance among pathogenic microorganisms. eco-vector.compharmpharm.ru Extensive research has demonstrated their pharmacological effects against a range of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli. eco-vector.com

The antibacterial activity of this class of compounds is notably effective against Gram-positive bacteria, especially Staphylococcus species. acs.orgnih.gov One study highlighted a novel antibacterial with a 4(3H)-quinazolinone core, discovered through in silico screening, which showed good activity against S. aureus with a minimal-inhibitory concentration (MIC) of 2 μg/mL. nih.gov Further structure-activity relationship (SAR) studies involving 77 analogs revealed that 44 displayed significant activity (MIC ≤ 4 μg/mL) against S. aureus. acs.org For instance, compound 27 , a specific quinazolinone analog, exhibited potent activity with MIC values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.orgnih.gov However, activity against vancomycin-resistant E. faecalis was generally poor (MIC ≥ 16 μg/mL). acs.orgnih.gov

While potent against many Gram-positive strains, the efficacy against Gram-negative bacteria is more varied. acs.orgnih.gov Some derivatives have shown good activity against E. coli, P. aeruginosa, and Salmonella enteritidis. nih.gov For example, one study found that most of its synthesized quinazolinone Schiff base derivatives displayed good antibacterial activity, particularly against E. coli at a concentration of 128 µg/mL. nih.gov Another study reported a series of 2,3,6-trisubstituted quinazolin-4-ones with one analog showing excellent activity against P. aeruginosa. biomedpharmajournal.org Nevertheless, a broad SAR study indicated that many quinazolinones did not have significant activity (MIC ≥ 16 μg/mL) against the Gram-negative organisms in the ESKAPE panel. acs.org Pseudomonas aeruginosa, a Gram-negative opportunistic bacterium, is a common cause of nosocomial infections and represents a key target for new antibacterial development. acs.org

The table below summarizes the antibacterial activity of selected quinazolinone analogs.

| Compound/Analog | Target Organism | Activity/Measurement |

| Quinazolinone Analog 1 | Staphylococcus aureus | MIC: 2 μg/mL nih.gov |

| Quinazolinone Analog 27 | Staphylococcus aureus (including vancomycin- and linezolid-resistant strains) | MIC: ≤0.5 μg/mL acs.orgnih.gov |

| Quinazolinone Schiff Base 4e | Pseudomonas aeruginosa | MIC: 32 μg/mL nih.gov |

| Quinazolinone Schiff Base 4e | Staphylococcus aureus | MIC: 32 μg/mL nih.gov |

| Quinazolinone Schiff Bases | Escherichia coli | Good activity at 128 µg/mL nih.gov |

In addition to their antibacterial properties, quinazolinone derivatives have demonstrated notable antifungal potential. eco-vector.com Various analogs have been synthesized and tested against a range of pathogenic fungi, showing activities from weak to good. nih.gov

One study investigated 3-alkylquinazolin-4-one derivatives and found they exhibited inhibitory effects against several plant pathogenic fungi. nih.gov For example, at a concentration of 50 μg/mL, compounds 3c , 3h , and 3k inhibited the growth of Gibberella zeae by 55.0%, 50.3%, and 49.1%, respectively. nih.gov Several of these compounds also showed good activity against Fusarium oxysporum. nih.gov Another study synthesized pyrazolyl-quinazolin-4(3H)-one derivatives and screened them against various fungal microorganisms. researchgate.net

Research into triazole-fused quinazolinones has also yielded compounds with significant antifungal activity. nih.gov One synthesized product, THTQ , was tested against Fusarium oxysporum, Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.gov The compound showed its most potent effect against Aspergillus niger, with an inhibition zone comparable to the standard drug fluconazole. nih.gov Other studies have also confirmed the activity of quinazolinone derivatives against C. albicans and A. niger. biomedpharmajournal.org

The table below presents the antifungal activity of selected quinazolinone derivatives.

| Compound/Analog | Target Organism | Activity/Measurement (at 50 μg/mL) |

| 6-Chloro-3-ethylquinazolin-4-one (3c) | Gibberella zeae | 55.0% inhibition nih.gov |

| 6-Bromo-3-propylquinazolin-4-one (3h) | Gibberella zeae | 50.3% inhibition nih.gov |

| 6-Bromo-3-propylquinazolin-4-one (3h) | Fusarium oxysporum | 47.2% inhibition nih.gov |

| THTQ | Aspergillus niger | Inhibition zone of 28.57 mm nih.gov |

| THTQ | Candida albicans | Moderate activity (MIC: 7.5 mg/mL) nih.gov |

The antimicrobial effects of quinazolinone-based structures are exerted through various mechanisms of action. A primary mode of action for their antibacterial activity involves the inhibition of crucial bacterial enzymes. eco-vector.com

One well-documented mechanism is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. eco-vector.comacs.org Certain quinazolinone compounds can participate in the irreversible acylation of the serine in the active center of transpeptidase (a PBP), which catalyzes the formation of peptidoglycan. eco-vector.com This inhibition leads to the death of the pathogen. eco-vector.com A lead quinazolinone compound was found to inhibit PBP1 and PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov Intriguingly, this compound was also shown to bind to the allosteric site of PBP2a, a mechanism also employed by the β-lactam antibiotic ceftaroline, highlighting a case of mechanistic mimicry despite structural differences. acs.orgnih.gov

Another significant mechanism is the inhibition of DNA synthesis. eco-vector.com Quinoline derivatives, which form the structural basis of quinazolinones, have been shown to inhibit bacterial DNA gyrase and topoisomerase type IV. eco-vector.comnih.gov These enzymes are critical for DNA replication, and their inhibition leads to the cleavage of bacterial DNA and subsequent cell death. eco-vector.com Molecular docking studies have suggested that novel quinazolinone Schiff base derivatives can bind effectively to the DNA-gyrase binding site, supporting their role as DNA gyrase inhibitors. nih.gov

In Vitro Cellular Activity Studies

Quinazolinone and its derivatives have emerged as a scaffold of significant interest in anticancer drug discovery due to their broad spectrum of biological activities, including potent antiproliferative and pro-apoptotic effects. nih.govnih.gov

Derivatives of the quinazolinone nucleus have been extensively evaluated for their cytotoxic effects against various human cancer cell lines, demonstrating significant potential in cancer therapy. nih.govnih.gov

The human breast cancer cell line MCF-7 has been a frequent subject of these investigations. nih.gov In one study, two novel quinazolinone Schiff bases, Compound A (3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one) and Compound B , showed significant and selective inhibition of MCF-7 cell viability with IC50 values of 3.27 ± 0.171 μg/mL and 4.36 ± 0.219 μg/mL, respectively, after 72 hours. nih.gov Another study on quinazoline-sulfonamide hybrids identified compounds 4d and 4f as having the strongest cytotoxicity against MCF-7 cells, with IC50 values of 2.5 and 5 μM, respectively. nih.gov

The anticancer activity of these compounds extends to other cell lines as well. The same quinazoline-sulfonamide series was evaluated against lung carcinoma (A549 ), liver carcinoma (HepG2 ), and colon adenocarcinoma (LoVo ) cell lines. nih.gov Additionally, a synthetic dithiol-3-one oxime compound, which can be considered an analog in terms of its therapeutic target, was shown to cause apoptosis in human fibrosarcoma HT-1080 cells. science.gov The HT-1080 cell line is derived from connective tissue and is tumorigenic, containing an activated N-ras oncogene. hsanmartino.it

The table below summarizes the cytotoxic activity of various quinazolinone analogs against different cancer cell lines.

| Compound/Analog | Cell Line | Cell Type | IC50 Value |

| Compound A | MCF-7 | Breast Adenocarcinoma | 3.27 ± 0.171 μg/mL nih.gov |

| Compound B | MCF-7 | Breast Adenocarcinoma | 4.36 ± 0.219 μg/mL nih.gov |

| Compound 4d | MCF-7 | Breast Adenocarcinoma | 2.5 μM nih.gov |

| Compound 4f | MCF-7 | Breast Adenocarcinoma | 5 μM nih.gov |

| Quinazolinone-oxadiazole 6a | HeLa | Cervical Cancer | Remarkable activity at 10 & 100 μM nih.gov |

A primary mechanism through which quinazolinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov Studies have revealed that these compounds can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.govnih.gov

Upon treatment of MCF-7 cells with quinazolinone Schiff bases, distinct morphological changes typical of apoptosis, such as membrane blebbing and chromosome condensation, have been observed. nih.gov Mechanistic studies using high-content screening showed that these compounds could trigger the release of cytochrome c from the mitochondria into the cytosol. nih.gov The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, leading to the activation of caspase-9, which in turn stimulates the downstream executioner caspases-3 and -7. nih.govnih.gov

Furthermore, the involvement of the extrinsic pathway has also been demonstrated. Remarkable activity of caspase-8, a key initiator caspase in the extrinsic pathway, was observed in MCF-7 cells treated with these compounds, followed by the inhibition of NF-κB activation. nih.govnih.gov The generation of reactive oxygen species (ROS) is another key event, as increased ROS levels can disturb homeostasis and stimulate the intrinsic signaling pathway for apoptosis. nih.govnih.gov Flow cytometry data has confirmed that active quinazolinone compounds can mediate apoptosis and cause cell cycle arrest, often at the G1 or G2/M phase. nih.gov

In leukemia cells, a novel quinazolinone derivative was shown to induce apoptosis that was dependent on cytochrome c, further confirming the central role of the mitochondrial pathway in the action of this class of compounds. nih.gov

Cell Cycle Modulation and Growth Inhibition

Quinazolinone derivatives have been a significant focus of research in oncology due to their demonstrated ability to inhibit cell proliferation and modulate the cell cycle. nih.govnih.gov These compounds can induce cell cycle arrest at different phases, primarily the G1 and G2/M phases, leading to an anti-proliferative effect in various cancer cell lines. nih.govmdpi.com

The mechanism of action often involves the inhibition of protein kinases that are crucial for cell cycle progression. nih.gov For instance, certain 4-anilinoquinazoline (B1210976) compounds have been developed as potent tyrosine kinase inhibitors, targeting receptors like the epidermal growth factor receptor (EGFR). nih.gov The inhibition of these signaling pathways can disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints.

Studies on various quinazolinone derivatives have shown that their substitution pattern influences their biological activity. For example, a spiro-quinazolinone benzenesulfonamide (B165840) derivative, 4t-CHQ, was found to induce G0/G1 cell cycle arrest in leukemia stem-like KG1-a cells. researchgate.net Another study on nortopsentin analogs, which are structurally related to quinazolinones, revealed that analog 4i induced cell cycle arrest at the G1 phase by downregulating the expression of cyclin-dependent kinases (CDK) 2, 4, and 6. researchgate.net Furthermore, a quinazolin-4(3H)-one derivative, BIQO-19, was shown to induce G2/M phase arrest in non-small cell lung cancer cells by inhibiting Aurora Kinase A. mdpi.com

While specific studies on the cell cycle modulation effects of 5-chloro-1H-quinazolin-4-one are not extensively detailed in the provided search results, the collective evidence for the quinazolinone scaffold suggests a strong potential for this compound to exhibit similar activities. The chloro-substitution at the 5-position may influence its potency and specific mechanism of action.

Table 1: Growth Inhibition and Cell Cycle Arrest by Quinazolinone Analogs in Cancer Cell Lines

| Compound | Cancer Cell Line | Growth Inhibition (GI50/IC50) | Cell Cycle Arrest Phase | Reference |

|---|---|---|---|---|

| Nortopsentin analog 4i | HCT-116 (Colorectal Carcinoma) | 2.91 µM (GI50) | G1 | researchgate.net |

| Nortopsentin analog 4c | HCT-116 (Colorectal Carcinoma) | 2.35 µM (GI50) | Not specified | researchgate.net |

| BIQO-19 | H1975 (Non-Small Cell Lung Cancer) | Not specified | G2/M | mdpi.com |

| 4t-CHQ | KG1-a (Leukemia Stem-Like) | 131.3 µM (IC50) | G0/G1 | researchgate.net |

| Compound 44 (Imidazolone-fused quinazolinone) | MCF-7 (Breast Cancer) | More potent than cisplatin | Not specified | nih.gov |

| Compound 44 (Imidazolone-fused quinazolinone) | HepG2 (Hepatocellular Carcinoma) | Less potent than cisplatin | Not specified | nih.gov |

In Vivo Efficacy Studies in Animal Models (excluding human clinical trials)

In vivo studies are critical for evaluating the therapeutic potential of new chemical entities. While specific in vivo efficacy data for this compound in a mouse peritonitis model was not found in the provided search results, studies on related quinazoline and quinazolinone derivatives in various animal models demonstrate the potential of this class of compounds.

There is a lack of specific information in the provided search results regarding the pharmacodynamic profiling of this compound in a mouse peritonitis model.

Research on quinazoline derivatives has shown promising results in murine models for various conditions. For instance, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor, N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530), which has a chloro-substituted quinazoline core, has demonstrated significant in vivo activity. nih.gov This compound proved to be a potent inhibitor of tumor growth in a c-Src-transfected 3T3-fibroblast xenograft model in mice. nih.gov Furthermore, in a more aggressive orthotopic model of human pancreatic cancer, oral administration of AZD0530 led to a significant increase in survival. nih.gov

Another study focused on atropisomeric quinazolin-4-one derivatives identified (+)-38 (CP-465,022) as a potent anticonvulsant. nih.gov This compound displayed significant anticonvulsant activity in animal models of seizures. nih.gov These findings highlight the therapeutic potential of the quinazolinone scaffold in diverse disease models, suggesting that this compound could also exhibit noteworthy in vivo efficacy in relevant models.

Antioxidant Activities and Radical Scavenging Mechanisms

The quinazolin-4(3H)-one scaffold is recognized for its antioxidant properties. sapub.orgfrontiersin.org The ability of these compounds to scavenge free radicals is a key aspect of their biological activity. Various studies have employed assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to evaluate the antioxidant potential of quinazolinone derivatives. sapub.orgnih.govindexcopernicus.com

The antioxidant activity of these compounds is often attributed to their hydrogen-donating ability and the delocalization of electrons within the heterocyclic ring system. sapub.org The presence of specific substituents can significantly enhance this activity. For example, the introduction of hydroxyl groups, particularly in ortho or para positions on a phenyl ring at the 2-position of the quinazolinone core, has been shown to result in potent radical scavenging activity. nih.govnih.gov

Computational studies using Density Functional Theory (DFT) have been employed to understand the radical scavenging mechanisms at a molecular level. sapub.orgnih.govaraproceedings.comnih.gov These studies analyze parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, ionization potential, and bond dissociation enthalpy to predict the antioxidant potential and elucidate the mechanism of action, which can involve hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. sapub.orgaraproceedings.com

While specific experimental antioxidant data for this compound is not detailed in the provided search results, the established antioxidant properties of the quinazolin-4(3H)-one ring system suggest that this compound likely possesses radical scavenging capabilities. sapub.org The electron-withdrawing nature of the chloro group at the 5-position could influence its antioxidant potential.

Table 2: Antioxidant Activity of Quinazolinone Derivatives

| Compound Series | Assay | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted quinazolin-4(3H)-ones | DPPH, ABTS, TEACCUPRAC | Dihydroxy-substituted derivatives showed the most potent radical scavenging activity. | nih.govnih.gov |

| Quinazolinone–vanillin derivatives | DPPH, Nitric oxide (NO) scavenging | Some synthesized compounds were more effective antioxidants than common vanillin. | sapub.org |

| Schiff's bases of quinazoline | DPPH, Hydroxy radical scavenging | Compounds with electron-withdrawing groups on the benzene (B151609) substituent showed higher antioxidant capacity. | indexcopernicus.com |

| Quinazolin-4-one-isoxazole hybrids | DPPH | All synthesized hybrid compounds showed moderate anti-DPPH activity. | nih.gov |

| Phenolic derivatives of quinazolin-4(3H)-one | DPPH, ABTS, NO scavenging | Ortho diphenolic derivatives were the most active radical scavengers. | mdpi.com |

Structure Activity Relationship Sar Studies of 5 Chloro 1h Quinazolin 4 One Derivatives

Influence of the Chloro Substituent at Position 5 on Biological Activity

The presence and position of halogen substituents on the quinazolinone ring can significantly impact biological activity. The chloro group at position 5 of the benzenoid ring plays a distinct role in modulating the pharmacological profile of the molecule.

Research has shown that the introduction of a chloro group at the 5-position can sometimes lead to a decrease in selectivity for a specific target compared to other halogenation patterns. researchgate.net For instance, in a series of compounds evaluated for their anti-inflammatory potential, the addition of a chloro group at the 5-position resulted in a three-fold lower selectivity compared to an unsubstituted analog. researchgate.net

Impact of N-Substitution Patterns (N1 and N3) on the Quinazolinone Core's Activity Profile

The nitrogen atoms at positions 1 and 3 of the pyrimidine (B1678525) ring are critical sites for chemical modification, and substitutions at these positions profoundly influence the biological activity of quinazolinone derivatives. nih.govnih.gov

The N3 position is a particularly common site for substitution. Attaching different heterocyclic moieties at this position has been shown to increase biological activity. nih.gov For example, in the development of anticonvulsant agents, the presence of a 2-aminophenyl group at the N3 position was found to enhance activity. nih.gov Furthermore, a series of anticonvulsant 4(3H)-quinazolinones bearing five-membered heterocyclic rings like oxadiazoles (B1248032) and thiadiazoles at position 3 showed significant activity. nih.gov The N-alkylation of the quinazolin-4-one nitrogen with chloroacetone (B47974) to introduce a propan-2-one group at N3 has been used to create intermediates for further derivatization into various hydrazones. researchgate.net

While the N1 position is less commonly substituted, modifications at this site can also be important. The lactam-lactim tautomerism of the quinazolinone core is a key chemical feature, and substitution at N1 or N3 can influence this equilibrium and, consequently, the molecule's reactivity and interaction with biological targets. nih.gov

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| N3 | Heterocyclic Moieties (e.g., oxadiazoles, thiadiazoles) | Increased anticonvulsant activity. | nih.gov |

| N3 | 2-Aminophenyl | Enhanced anticonvulsant activity. | nih.gov |

| N3 | Propan-2-one and derived hydrazones | Serves as a key intermediate for diverse derivatives. | researchgate.net |

Role of Substituents at Position 2 in Modulating Efficacy

Position 2 of the quinazolinone ring is a key locus for structural variation, and substituents at this position are crucial for determining the potency and specificity of the biological activity. nih.govnih.gov

For antimicrobial applications, the presence of small groups such as methyl, amine, or thiol at position 2 is considered essential. nih.gov In the pursuit of anticancer agents, particularly PARP-1 inhibitors, introducing a phenyl substituent at the 2-position has led to the development of submicromolar inhibitors. nih.gov Further elaboration, such as the introduction of polar amides at this position, has resulted in nanomolar potency. nih.gov

Studies on antiproliferative quinazolines have explored a range of 2-aryl-substituted derivatives. mdpi.com For example, incorporating a substituted phenyl or naphthyl ring at position 2 has been a strategy to identify optimal structural requirements for anticancer activity. mdpi.com The hybridization of the quinazolin-4-one core at position 2 with secondary or alicyclic amines has also been investigated to generate compounds with antimicrobial potential. nih.gov The choice of substituent at C2 can thus direct the molecule towards a variety of therapeutic targets, from bacterial enzymes to human kinases.

| Position | Substituent | Biological Target/Activity | Effect | Reference |

| 2 | Methyl, Amine, Thiol | Antimicrobial | Essential for activity. | nih.gov |

| 2 | Phenyl | PARP-1 Inhibition | Resulted in submicromolar inhibitors. | nih.gov |

| 2 | Polar Amides | PARP-1 Inhibition | Led to nanomolar inhibitors. | nih.gov |

| 2 | Substituted Phenyl/Naphthyl | Antiproliferative | Modulates anticancer activity. | mdpi.com |

| 2 | Secondary/Alicyclic Amines | Antimicrobial | Explored for antibacterial potential. | nih.gov |

Effects of Further Substitution on the Benzenoid Ring (Positions 6, 7, 8) on Pharmacological Profiles

Beyond the foundational 5-chloro substituent, additional modifications on the benzenoid portion of the quinazolinone ring (positions 6, 7, and 8) are pivotal for refining the pharmacological profile. nih.govnih.gov

The introduction of halogens at positions 6 and 8 has been a successful strategy for enhancing antimicrobial activity. nih.gov Specifically, substituting the aromatic ring with iodine at both positions 6 and 8 significantly improved the antibacterial profile of N3-sulfonamide quinazolinone derivatives. nih.gov

For anticonvulsant activity, a chlorine atom at position 7 has been shown to be favorable. nih.gov In the context of kinase inhibition, the role of a chloro group at C6 has been studied extensively. In a series of p21-activated kinase 4 (PAK4) inhibitors, a 6-chloro group was found to engage in van der Waals interactions within the hinge region of the kinase. acs.org Removing this chloro group led to a slight decrease in potency and a significant reduction in selectivity. acs.org Interestingly, moving the chloro group to the 7-position resulted in better potency but reduced selectivity, highlighting the positional importance of substituents. acs.org Electron-withdrawing groups like fluorine and bromine at C6 were also able to retain strong affinity. acs.org

Furthermore, a basic side chain at position C8 has been incorporated into designs of 2-aryl-substituted quinazolines to probe for optimal structural features for antiproliferative activity. mdpi.com These findings underscore that the benzenoid ring is a highly tunable region, where additional substitutions can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

| Position | Substituent | Observed Effect | Target/Activity | Reference |

| 6, 8 | Halogen (Iodine) | Significantly improved antibacterial activity. | Antibacterial | nih.gov |

| 7 | Chlorine | Favorable for anticonvulsant activity. | Anticonvulsant | nih.gov |

| 6 | Chlorine | Important for potency and selectivity. | PAK4 Inhibition | acs.org |

| 7 | Chlorine | Better potency but reduced selectivity compared to 6-Cl. | PAK4 Inhibition | acs.org |

| 8 | Basic Side Chain | Explored to optimize biological activity. | Antiproliferative | mdpi.com |

Pharmacophore Mapping and Identification of Key Structural Features for Ligand-Target Interactions

Pharmacophore modeling is a powerful tool used to distill the key structural features of a molecule that are essential for its interaction with a specific biological target. For quinazolinone derivatives, these models typically highlight a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A general pharmacophore for kinase inhibitors based on the quinazoline (B50416) scaffold often includes:

A hydrogen bond acceptor feature, typically the N1 atom of the quinazoline ring, which interacts with the hinge region of the kinase.

An aromatic/hydrophobic feature provided by the fused benzene (B151609) ring.

Additional hydrophobic and/or hydrogen bonding features arising from substituents at positions 2, 3, 6, and 7, which occupy different pockets of the ATP-binding site.

For instance, in the design of VEGFR-2 inhibitors, the urea (B33335) functionality linked to the quinazolinone core provides essential hydrogen bond acceptor (HBA) and hydrogen bond donor (HBD) characteristics that are crucial for the pharmacophore. dovepress.com A pharmacophore model developed for a triazolo[4,3-a]quinazolin-5(1H)-one scaffold identified two hydrophobic/aromatic features, two hydrogen bond acceptor features, and one hydrogen bond donor feature as critical for activity. researchgate.net

While a specific pharmacophore model for 5-chloro-1H-quinazolin-4-one derivatives is not detailed in the provided sources, the collective SAR data allows for the deduction of key interaction features. The 5-chloro group would contribute to a hydrophobic/aromatic region and can influence the electronic properties of the benzene ring. Substituents at N3 and C2 provide vectors for accessing specific pockets and can introduce additional hydrogen bonding or hydrophobic interactions, which are critical for achieving high affinity and selectivity.

Computational and Theoretical Chemistry Applications in 5 Chloro 1h Quinazolin 4 One Research

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets for compounds like 5-chloro-1H-quinazolin-4-one and elucidating their binding mechanisms at the molecular level.

Molecular docking simulations are frequently employed to investigate how quinazolinone derivatives interact with the active sites of various enzymes. These studies can predict binding affinities and identify key amino acid residues involved in the interaction, which is crucial for understanding the compound's inhibitory potential.

For instance, studies on various quinazolinone derivatives have successfully predicted their binding modes within enzyme active sites. Docking studies of novel quinazolinone Schiff base derivatives into the active site of the DNA gyrase enzyme have been performed to understand potential antibacterial effects. nih.govresearchgate.net In these simulations, researchers investigate the intermolecular interactions, such as hydrogen bonds, with crucial residues like Asp73, Asn46, and Arg136. nih.gov Similarly, the main protease (Mpro) of SARS-CoV-2 has been a target for quinazolin-2,4-dione analogues, with docking studies revealing binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg These simulations often highlight the importance of the quinazoline (B50416) moiety and amide fragments as hydrogen bond donors or acceptors. ekb.eg

| Target Enzyme | Quinazolinone Derivative Class | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| DNA Gyrase | Quinazolinone Schiff bases | Asn46, Asp73, Arg136 nih.gov | -5.96 to -8.58 nih.gov |

| COVID-19 Main Protease (Mpro) | Quinazolin-2,4-diones | Not specified | -7.9 to -9.6 ekb.eg |

| Phosphodiesterase 7 (PDE7A) | Substituted 4-hydrazinoquinazolines | Not specified | Not specified |

| Matrix Metalloproteinase-13 (MMP-13) | Quinazolinone MMP-13 inhibitors | Ala238, Thr245, Thr247, Met253 nih.gov | Not specified |

Beyond enzyme active sites, docking is used to profile the binding of quinazolinone derivatives to various receptors. A significant area of interest is allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) binding site. rsc.orgplos.org This can modulate the receptor's response to its natural ligand, offering a more nuanced therapeutic approach.

The quinazolinone scaffold has been explored for its potential as an allosteric inhibitor. For example, bicyclic quinazolinone groups have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly for mutations that confer resistance to other treatments. nih.gov Although some attempts led to a reduction in potency, specific substitutions on the quinazolinone core, such as at the 6-position, yielded highly potent compounds. nih.gov Computational modeling, supported by mutagenesis studies, has also been used to identify extrahelical, lipid-facing allosteric pockets on receptors like the A3 adenosine (B11128) receptor for related quinoline-based compounds. nih.gov Allosteric modulators are often smaller and more lipophilic than their orthosteric counterparts, properties that can be computationally predicted and optimized. plos.org

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, offering insights into the conformational stability and dynamics of ligand-protein complexes. Following molecular docking, MD simulations are often run to validate the predicted binding poses and assess the stability of the interactions over time.

For quinazolinone derivatives, MD simulations have been used to analyze the stability of their complexes with various cancer-related targets, such as VEGFR2, c-Met, and EGFR. researchgate.net Key metrics evaluated in these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net

RMSD plots are used to assess the structural stability of the ligand-receptor complex throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the predicted pose.

RMSF profiles highlight the flexibility of individual amino acid residues within the binding pocket, indicating which parts of the protein are most affected by the ligand's presence. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic electronic properties of molecules like this compound. These methods provide a fundamental understanding of molecular structure, reactivity, and spectroscopic characteristics.